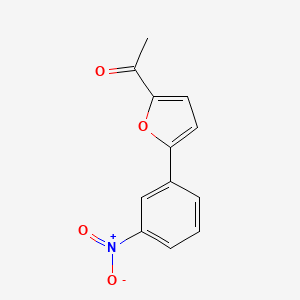
1-(5-(3-Nitrophenyl)furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(3-Nitrophenyl)furan-2-yl)ethanone is an organic compound characterized by a furan ring substituted with a nitrophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the furan ring, often using a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Furanones.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(5-(3-Nitrophenyl)furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone depends on its application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in the inflammatory response.
Anticancer Activity: It may interfere with cellular processes such as DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(5-(4-Nitrophenyl)furan-2-yl)ethanone: Similar structure but with the nitro group in a different position on the phenyl ring.
1-(5-(3-Aminophenyl)furan-2-yl)ethanone: The nitro group is reduced to an amino group.
1-(5-(3-Chlorophenyl)furan-2-yl)ethanone: The nitro group is replaced with a chlorine atom.
Uniqueness: 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
CAS No. |
56656-35-0 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
1-[5-(3-nitrophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H9NO4/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3 |
InChI Key |
VPXARFYVGYUYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



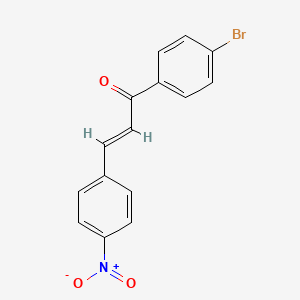

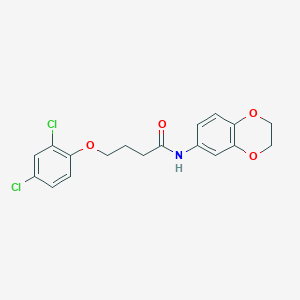


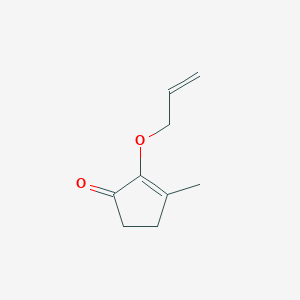

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)
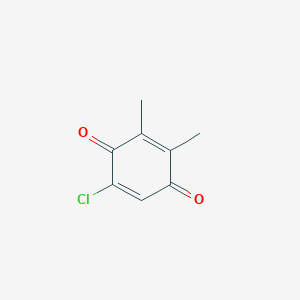
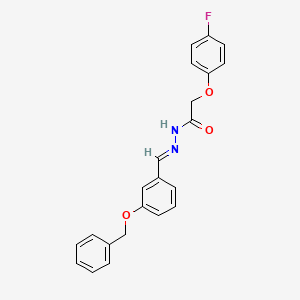
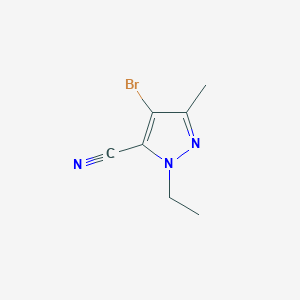
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

